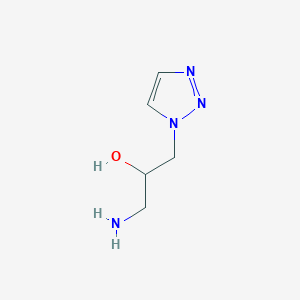
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole core, followed by the introduction of the quinoline and thiophene moieties. The final step usually involves the formation of the carbohydrazide linkage.
- Step 1: Synthesis of Benzothiazole Core:
- React 4,7-dimethoxy-2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
- Reaction conditions: Reflux in ethanol with a catalytic amount of hydrochloric acid.
- Step 2: Introduction of Quinoline Moiety:
- Couple the benzothiazole derivative with a quinoline precursor using a palladium-catalyzed cross-coupling reaction.
- Reaction conditions: Use of palladium acetate as a catalyst, with a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
- Step 3: Introduction of Thiophene Moiety:
- Perform a similar cross-coupling reaction to introduce the thiophene ring.
- Reaction conditions: Use of a suitable thiophene precursor, palladium catalyst, and base in DMF.
- Step 4: Formation of Carbohydrazide Linkage:
- React the intermediate compound with hydrazine hydrate to form the carbohydrazide linkage.
- Reaction conditions: Reflux in ethanol.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions: N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Major products: Oxidized derivatives with potential changes in biological activity.
- Reduction:
- Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
- Major products: Reduced derivatives with altered electronic properties.
- Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogens, alkylating agents, or nucleophiles like amines.
- Major products: Substituted derivatives with modified functional groups.
科学的研究の応用
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic and photophysical properties.
- Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
- Medicine:
- Explored as a potential drug candidate for various diseases.
- Studied for its interactions with biological targets such as enzymes and receptors.
- Industry:
- Used in the development of advanced materials with specific properties.
- Potential applications in the field of organic electronics and photovoltaics.
作用機序
The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to form specific interactions with these targets, leading to its biological effects.
類似化合物との比較
Similar Compounds:
- Benzothiazole Derivatives:
- Compounds with similar benzothiazole cores but different substituents.
- Examples: 2-aminobenzothiazole, 2-mercaptobenzothiazole.
- Quinoline Derivatives:
- Compounds with quinoline cores and various functional groups.
- Examples: Chloroquine, quinine.
- Thiophene Derivatives:
- Compounds with thiophene rings and different substituents.
- Examples: Thiophene-2-carboxylic acid, 2,5-dimethylthiophene.
Uniqueness: N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is unique due to its combination of benzothiazole, quinoline, and thiophene moieties, which confer distinct electronic, photophysical, and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-29-17-9-10-18(30-2)21-20(17)25-23(32-21)27-26-22(28)14-12-16(19-8-5-11-31-19)24-15-7-4-3-6-13(14)15/h3-12H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPMGRPOUFJBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B2474020.png)


![4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B2474027.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)


![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2474031.png)


![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2474039.png)
![ethyl 2-oxo-7-propan-2-yl-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2474040.png)

